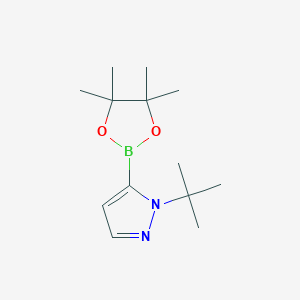

1-tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

1-tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronate ester-functionalized pyrazole derivative. Its molecular formula is C9H10BNO3, with a molecular weight of 191.00 g/mol and a purity of 95% . The tert-butyl group at the 1-position introduces significant steric bulk, which may influence reactivity and stability in cross-coupling reactions, such as the Suzuki-Miyaura reaction . The tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 5-position enhances solubility in organic solvents and facilitates boron-mediated coupling reactions.

Properties

IUPAC Name |

1-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BN2O2/c1-11(2,3)16-10(8-9-15-16)14-17-12(4,5)13(6,7)18-14/h8-9H,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOCTSXNQOWSBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1876473-38-9 | |

| Record name | 1-tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be synthesized through several synthetic routes. One common method involves the reaction of 1-tert-butyl-1H-pyrazole with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), and a base, such as potassium carbonate (K2CO3). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions depends on factors such as the desired yield, purity, and cost-effectiveness. The use of automated systems and process optimization techniques can help improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound to its corresponding boronic acid or other reduced forms.

Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyrazole ring are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Higher oxidation state derivatives of the compound.

Reduction: Boronic acid derivatives and other reduced forms.

Substitution: Substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

1-tert-Butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: It can be used as a probe or reagent in biological studies, such as enzyme inhibition assays and protein labeling.

Industry: It is used in the production of materials and chemicals with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects depends on the specific application. In organic synthesis, the compound typically acts as a nucleophile or electrophile, participating in various chemical reactions. In biological and medical applications, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to biological effects.

Molecular Targets and Pathways Involved:

Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in biochemical pathways.

Receptors: It may bind to receptors, triggering signaling pathways and cellular responses.

Comparison with Similar Compounds

Steric and Electronic Effects

- Steric Hindrance : The tert-butyl group in the target compound provides greater steric shielding compared to isopropyl () or tetrahydropyran (). This reduces undesired side reactions in metal-catalyzed couplings but may slow reaction kinetics .

- Electronic Tuning : The phenyl-substituted analog () introduces electron-withdrawing or donating effects via the aromatic ring, altering reactivity in electrophilic substitution or cross-coupling reactions.

Solubility and Stability

- Solubility : The oxan-2-yl substituent () enhances solubility in polar solvents due to the oxygen-rich tetrahydropyran ring. In contrast, tert-butyl and isopropyl analogs are more lipophilic.

- Stability : Silyl-protected derivatives () exhibit improved stability under acidic or basic conditions, making them suitable for multi-step syntheses.

Research Findings

- Synthetic Utility : The tert-butyl analog’s high steric hindrance makes it less reactive but more selective in couplings compared to isopropyl or cyclopropyl analogs .

Biological Activity

1-tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1256359-17-7) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H23BN2O4

- Molecular Weight : 294.15 g/mol

- IUPAC Name : tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate

- CAS Number : 1256359-17-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it exhibits significant inhibitory effects on certain enzymes and pathways involved in disease processes.

Inhibitory Activity

Studies have shown that derivatives of pyrazole compounds can inhibit specific enzymes associated with cancer and parasitic infections. For example:

- Antiparasitic Activity : The compound has been evaluated for its efficacy against Plasmodium falciparum, the causative agent of malaria. Modifications in the structure have been linked to enhanced potency against resistant strains of the parasite .

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiparasitic | Significant inhibition of PfATP4 | |

| Enzyme Inhibition | Inhibits specific metabolic pathways | |

| Cytotoxicity | Exhibits moderate cytotoxic effects |

Study 1: Antiparasitic Evaluation

In a study evaluating various pyrazole derivatives for antiparasitic activity, this compound was tested against different strains of Plasmodium falciparum. The findings indicated an EC50 value significantly lower than that of traditional antimalarial drugs, suggesting its potential as a lead compound for further development .

Study 2: Enzyme Interaction

Another study focused on the compound's interaction with the Na+-ATPase enzyme in Plasmodium species. The results demonstrated that structural modifications could enhance metabolic stability while maintaining or improving antiparasitic activity. This balance is crucial for developing effective treatments against malaria .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

The synthesis typically involves introducing the boronic ester moiety to the pyrazole ring. A two-step approach is often utilized:

Core Pyrazole Formation : Condensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds under acidic conditions.

Borylation : Reaction with bis(pinacolato)diboron (B₂Pin₂) or pinacol borane in the presence of transition-metal catalysts (e.g., Pd or Cu). For example, describes a diazonium salt intermediate generated via BF₃·Et₂O catalysis at -20°C, followed by boronation .

Key Considerations : Steric hindrance from the tert-butyl group may necessitate prolonged reaction times or elevated temperatures.

Q. How is structural characterization performed for this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. The tetramethyl dioxaborolane protons appear as a singlet (~1.3 ppm), while the tert-butyl group shows a singlet at ~1.4 ppm .

- X-ray Crystallography : Resolves regiochemical ambiguities (e.g., used crystallography to confirm pyrimidine derivatives’ structures) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₄H₂₃BN₂O₃ has a theoretical m/z of 278.161) .

Q. What are the primary applications of this compound in cross-coupling reactions?

The boronic ester moiety enables Suzuki-Miyaura couplings to form C–C bonds. Example applications:

- Heterocycle Functionalization : Coupling with aryl halides to generate biaryl systems.

- Polymer Chemistry : Synthesis of conjugated polymers for optoelectronic materials.

Methodological Note : Use Pd(PPh₃)₄ or SPhos-Pd catalysts in THF/H₂O with K₂CO₃ as base .

Advanced Research Questions

Q. How can contradictory spectral data from different synthetic batches be resolved?

Contradictions often arise from residual solvents or regioisomeric impurities. Strategies include:

Q. What experimental designs mitigate hydrolytic instability of the boronic ester?

Q. How can computational modeling predict regioselectivity in subsequent reactions?

- DFT Calculations : Optimize transition states to predict coupling preferences (e.g., ’s theoretical frameworks for reaction mechanisms) .

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-rich regions susceptible to electrophilic attack.

Q. What strategies optimize yields in challenging Suzuki-Miyaura couplings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.